molecular formula C5H10O B14665166 (1R,2S)-1-Methoxy-2-methylcyclopropane CAS No. 36024-54-1

(1R,2S)-1-Methoxy-2-methylcyclopropane

Cat. No.: B14665166
CAS No.: 36024-54-1
M. Wt: 86.13 g/mol
InChI Key: FWTJMAAEPVDMQP-CRCLSJGQSA-N
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Description

(1R,2S)-1-Methoxy-2-methylcyclopropane: is a chiral cyclopropane derivative with a methoxy group and a methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Methoxy-2-methylcyclopropane typically involves the cyclopropanation of suitable alkenes using methoxy and methyl substituents. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert alkenes into cyclopropanes. The stereochemistry of the product can be controlled by using chiral auxiliaries or catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-Methoxy-2-methylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Various cyclopropane derivatives.

    Substitution: Cyclopropane compounds with different functional groups.

Scientific Research Applications

Chemistry: (1R,2S)-1-Methoxy-2-methylcyclopropane is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex chiral molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereochemical effects in biochemical reactions.

Medicine: Potential applications in medicinal chemistry include the development of chiral drugs and pharmaceuticals. The compound’s stereochemistry can influence the biological activity and pharmacokinetics of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Methoxy-2-methylcyclopropane involves its interaction with molecular targets through its methoxy and methyl groups. These interactions can influence the compound’s reactivity and selectivity in chemical reactions. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity in various biochemical pathways.

Comparison with Similar Compounds

    (1S,2R)-1-Methoxy-2-methylcyclopropane: The enantiomer of (1R,2S)-1-Methoxy-2-methylcyclopropane with opposite stereochemistry.

    (1R,2S)-1-Methoxy-2-ethylcyclopropane: A similar compound with an ethyl group instead of a methyl group.

    (1R,2S)-1-Ethoxy-2-methylcyclopropane: A compound with an ethoxy group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The presence of both methoxy and methyl groups on the cyclopropane ring provides distinct reactivity patterns compared to other similar compounds.

Properties

CAS No.

36024-54-1

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(1R,2S)-1-methoxy-2-methylcyclopropane

InChI

InChI=1S/C5H10O/c1-4-3-5(4)6-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1

InChI Key

FWTJMAAEPVDMQP-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@H]1OC

Canonical SMILES

CC1CC1OC

Origin of Product

United States

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